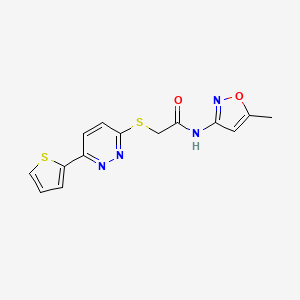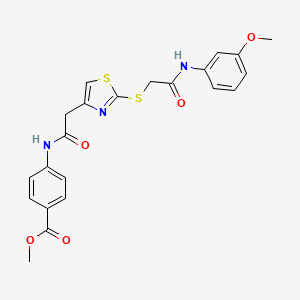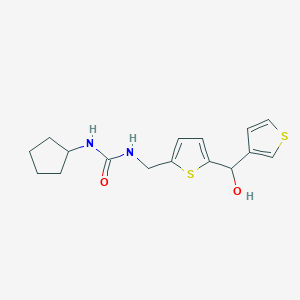![molecular formula C28H28N4O3 B2632960 11-[2-[3-Hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one CAS No. 1207029-64-8](/img/structure/B2632960.png)
11-[2-[3-Hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrazolidine core, which is a type of heterocyclic compound. Pyrazolidines and their derivatives have been studied for their potential biological and pharmacological activities . They are known to exhibit a wide range of properties, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its physical and chemical properties, as well as its biological activity. For instance, the presence of a hydroxyl group can enhance a compound’s antioxidant properties .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the hydroxyl group is a reactive functional group that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be influenced by factors like its molecular structure and the presence of certain functional groups .Scientific Research Applications
Antibacterial Activity
Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties. They inhibit bacterial growth and can potentially be explored as novel antibiotics. Researchers have reported their effectiveness against various bacterial strains .
Antifungal Potential
The compound’s structure suggests it may also possess antifungal properties. Investigating its effects on fungal pathogens could lead to new therapeutic options for fungal infections .
Antiparasitic Properties
Pyrazolines have shown promise as antiparasitic agents. By targeting specific parasitic pathways, they could contribute to combating parasitic diseases .
Neuroprotective Effects
Neuroprotection is crucial for preventing neuronal damage. Our compound has been evaluated for its neuroprotective properties, particularly in reducing cell death induced by oxidative stress. Such effects could be valuable in treating neurodegenerative disorders .
Antioxidant Activity
Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, exhibit antioxidant activity by scavenging free radicals and reducing oxidative damage. This property could have implications for overall health and disease prevention .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AchE) is essential for normal nerve function. Inhibition of AchE can lead to behavioral changes and impaired movement. Our compound’s effect on AchE activity warrants further investigation, especially considering its potential impact on nervous system health .
Mechanism of Action
Target of Action
Compounds like “11-[2-[3-Hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” often target specific enzymes or receptors in the body. For example, many pyrazoline derivatives are known to have biological and pharmacological activities .
Biochemical Pathways
The compound could affect various biochemical pathways. For example, it might inhibit or activate certain enzymes, leading to changes in the production of specific molecules within the cell .
properties
IUPAC Name |
11-[2-[3-hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c33-26-14-22(9-10-23(26)28-24(15-29-30-28)20-5-2-1-3-6-20)35-12-11-31-16-19-13-21(18-31)25-7-4-8-27(34)32(25)17-19/h1-10,14,19,21,24,28-30,33H,11-13,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSIVDYXHDNWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCOC4=CC(=C(C=C4)C5C(CNN5)C6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133108487 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


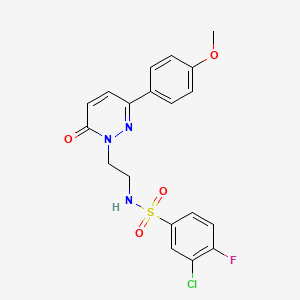
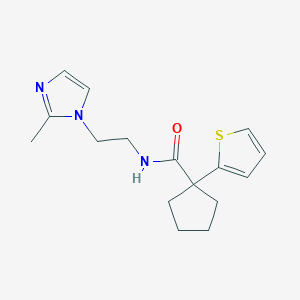

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclohexylpropanamide](/img/structure/B2632882.png)
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2632883.png)



